(R)-tert-butyl 1-bromopropan-2-ylcarbamate
Overview
Description
®-tert-butyl 1-bromopropan-2-ylcarbamate is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is often used in organic synthesis and medicinal chemistry due to its reactivity and ability to form various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 1-bromopropan-2-ylcarbamate typically involves the reaction of ®-tert-butyl 2-hydroxypropanoate with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction is carried out under controlled conditions to ensure the retention of the chiral center.
Industrial Production Methods
In an industrial setting, the production of ®-tert-butyl 1-bromopropan-2-ylcarbamate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 1-bromopropan-2-ylcarbamate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form ®-tert-butyl 1-propan-2-ylcarbamate.
Oxidation: Oxidative conditions can convert the compound into corresponding carbonyl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is ®-tert-butyl 1-propan-2-ylcarbamate.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Scientific Research Applications
®-tert-butyl 1-bromopropan-2-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-tert-butyl 1-bromopropan-2-ylcarbamate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The carbamate group can interact with various biological targets, influencing enzyme activity and protein function.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-butyl 1-bromopropan-2-ylcarbamate
- ®-benzyl 1-bromopropan-2-ylcarbamate
- (S)-benzyl 1-bromopropan-2-ylcarbamate
Uniqueness
®-tert-butyl 1-bromopropan-2-ylcarbamate is unique due to its specific chiral configuration and the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-bromopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOODTHBNJYOIV-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CBr)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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